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molecular formula C9H11BrO3 B1279184 4-Bromo-3,5-dimethoxybenzyl alcohol CAS No. 61367-62-2

4-Bromo-3,5-dimethoxybenzyl alcohol

Cat. No. B1279184
M. Wt: 247.09 g/mol
InChI Key: TYICCDYGCBAFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858809B2

Procedure details

To a solution of methyl 4-bromo-3,5-dimethoxybenzoate (133.2 g) in tetrahydrofuran (500 mL) was added lithium borohydride (20.8 g) slowly at room temperature, and the mixture was further stirred for 3 hours under reflux with heating. The reaction mixture was cooled down to room temperature, and ice water (1.5 L) and ethyl acetate (1.2 L) were added, and extraction with ethyl acetate was performed. The resultant organic layer was washed with saturated saline, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure, to obtain 118.8 g of a title compound as white solid.
Quantity
133.2 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([O:12][CH3:13])=[CH:10][C:5]([C:6](OC)=[O:7])=[CH:4][C:3]=1[O:14][CH3:15].[BH4-].[Li+].C(OCC)(=O)C>O1CCCC1>[Br:1][C:2]1[C:11]([O:12][CH3:13])=[CH:10][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[O:14][CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
133.2 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1OC)OC
Name
Quantity
20.8 g
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles
Name
Quantity
1.2 L
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was further stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
with heating
EXTRACTION
Type
EXTRACTION
Details
extraction with ethyl acetate
WASH
Type
WASH
Details
The resultant organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1OC)CO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 118.8 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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